molecular formula C22H27N3O4S B2636237 1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide CAS No. 1101640-19-0

1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide

Cat. No.: B2636237
CAS No.: 1101640-19-0
M. Wt: 429.54
InChI Key: YKBPOTJJOAKRJT-UHFFFAOYSA-N
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Description

1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications

Acylation Reactions and Derivative Formation

Research on the acylation of tertiary amides demonstrates the chemical versatility of compounds with benzoyl groups. The formation of 1-acyloxyiminium salts and 1-acyloxyenamines through acylation signifies the potential of such compounds in synthesizing unstable intermediates that can be further reacted to create a variety of chemical structures (Bottomley & Boyd, 1980). This research highlights the foundational chemistry that could be applicable to the manipulation and study of "1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide" for generating novel derivatives with potential applications.

Enzyme Inhibition for Therapeutic Applications

Compounds structurally related to "this compound" have been studied for their bioactive properties, such as enzyme inhibition. For instance, derivatives of piperidine with modifications at the benzoyl group have shown significant anti-acetylcholinesterase (AChE) activity, indicating potential for therapeutic applications in conditions like dementia (Sugimoto et al., 1990). These findings suggest that similar compounds, including the one , may possess valuable pharmacological properties that could be harnessed for treating neurodegenerative diseases.

Carbonic Anhydrase Inhibition

Another significant area of research involves the inhibition of carbonic anhydrases by sulfonamide derivatives. Aromatic sulfonamides have been identified as potent inhibitors of carbonic anhydrase isoenzymes, with applications ranging from diuretics to antiglaucoma agents (Supuran et al., 2013). Given the sulfamoyl group in "this compound," exploring its carbonic anhydrase inhibitory activity could reveal new therapeutic potentials.

Surface Chemical Characterization

The surface chemical characterization of compounds is critical in material science, particularly in understanding the interactions between chemical compounds and surfaces. Studies on the X-ray photoelectron spectroscopy analysis of activated membranes highlight the importance of chemical bonding in the development of functional materials (Ariza et al., 2000). This research avenue might offer insights into the surface properties of "this compound" when used in material applications.

Properties

IUPAC Name

1-[4-(diethylsulfamoyl)benzoyl]-N-ethyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-4-23-21(26)20-15-17-9-7-8-10-19(17)25(20)22(27)16-11-13-18(14-12-16)30(28,29)24(5-2)6-3/h7-14,20H,4-6,15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBPOTJJOAKRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.